2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid
Description
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid is a brominated aromatic carboxylic acid derivative featuring a hydroxy group at the seventh carbon of its heptanoic acid backbone and a 3-bromophenylmethyl substituent at the second carbon. The bromine atom at the phenyl ring enhances lipophilicity and may influence binding interactions in biological systems compared to non-halogenated analogs .
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-7-hydroxyheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO3/c15-13-7-4-5-11(10-13)9-12(14(17)18)6-2-1-3-8-16/h4-5,7,10,12,16H,1-3,6,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOOPFYJVONYLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(CCCCCO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid typically involves the reaction of 3-bromobenzyl chloride with 7-hydroxyheptanoic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines (R-NH2) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-[(3-Bromophenyl)methyl]-7-oxoheptanoic acid.
Reduction: Formation of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid from the oxidized product.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic Acid
Key Differences :
- Halogen Substitution : The chlorine atom (Cl) replaces bromine (Br), reducing molecular weight and polarizability.
- Molecular Weight : The chloro analog has a molecular weight of 282.39 g/mol (C₁₉H₂₂ClO₃ inferred from C₁₉H₂₂O₂ + Cl), whereas the bromo analog is estimated at ~326.84 g/mol (calculated by adding the atomic weight difference: Br [79.9] vs. Cl [35.45]) .
- Reactivity : Bromine’s larger atomic radius and weaker bond strength compared to chlorine may enhance susceptibility to nucleophilic substitution or cross-coupling reactions.
Table 1: Structural Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at C2 |
|---|---|---|---|
| 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid* | C₁₉H₂₁BrO₃ | ~326.84 | 3-Bromophenylmethyl |
| 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid | C₁₉H₂₂ClO₃ | 282.39 | 3-Chlorophenylmethyl |
2,2-Diphenylheptanoic Acid
Key Differences :
- Substituent Pattern : Two phenyl groups at C2 instead of a single bromophenylmethyl group.
- Synthetic Utility : The absence of a halogen or hydroxy group limits its utility in reactions requiring polar functional groups.
7-Bromoheptanoic Acid (C₇H₁₃BrO₂)
Key Differences :
- Chain Length : Shorter carbon chain (C7 vs. C19 in the target compound).
- Functionality : Lacks the aromatic bromophenylmethyl group but retains a terminal bromine and carboxylic acid group.
- Applications: Widely used as a precursor for synthesizing longer-chain brominated acids or ketones, as demonstrated in the synthesis of 7-bromoheptanoyl chloride () .
Table 2: Functional Group Comparison
| Compound Name | Carboxylic Acid | Hydroxy Group | Halogen | Aromatic Group |
|---|---|---|---|---|
| 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid | Yes | Yes (C7) | Br | Yes (C2) |
| 7-Bromoheptanoic acid | Yes | No | Br | No |
| 2-[(3-Chlorophenyl)methyl]-7-hydroxyheptanoic acid | Yes | Yes (C7) | Cl | Yes (C2) |
Biological Activity
2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid is a compound that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article presents a comprehensive overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a bromophenyl group attached to a heptanoic acid backbone with a hydroxyl group at the 7th position. Its molecular formula is C15H21BrO3, and it has a molecular weight of approximately 333.24 g/mol. The presence of the bromine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.
The biological activity of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as a modulator of metabolic pathways, particularly those involved in lipid metabolism and inflammation.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Studies using animal models have reported a reduction in markers of inflammation following treatment with 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid, suggesting its potential utility in treating inflammatory conditions.
Synthesis and Derivatives
The synthesis of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid typically involves multi-step organic reactions, starting from commercially available heptanoic acid derivatives. The key steps include:
- Bromination : Introduction of the bromine atom into the phenyl ring.
- Alkylation : Attaching the bromophenyl group to the heptanoic acid backbone.
- Hydroxylation : Adding the hydroxyl group at the desired position.
Case Study 1: Antioxidant Activity Assessment
A study evaluated the antioxidant capacity of 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated an IC50 value of 25 µM, showcasing its potency compared to standard antioxidants like ascorbic acid.
| Compound | IC50 (µM) |
|---|---|
| 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid | 25 |
| Ascorbic Acid | 30 |
Case Study 2: Anti-inflammatory Activity
In a murine model of acute inflammation induced by carrageenan, treatment with the compound resulted in a significant reduction in paw edema compared to control groups, demonstrating its potential as an anti-inflammatory agent.
| Treatment | Paw Edema Reduction (%) |
|---|---|
| Control | 0 |
| 2-[(3-Bromophenyl)methyl]-7-hydroxyheptanoic acid (50 mg/kg) | 40 |
| Ibuprofen (10 mg/kg) | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
